2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile
Overview
Description
2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile is a chemical compound with the molecular formula C9H5N3O . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one . The reaction of 2-aminonicotinaldehyde, Meldrum’s acid, and alcohols in the presence of anhydrous FeCl3 produces 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .Molecular Structure Analysis
The molecular structure of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile can be represented by the InChI code: 1S/C9H5N3O/c10-5-7-4-6-2-1-3-11-8 (6)12-9 (7)13/h1-4H, (H,11,12,13) and the InChI key: HUWKQMRNPHUGMK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile include a melting point of >300 °C and a molecular weight of 171.16 . It is a solid at room temperature .Scientific Research Applications
Antibacterial Properties
Research has demonstrated that certain derivatives of 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile exhibit antibacterial properties. For instance, a study synthesized a series of related compounds, showing effectiveness against gram-negative bacterial infections in animal models (Santilli, Scotese, & Yurchenco, 1975).
Serotonin Receptor Antagonism
Another scientific application is in the development of serotonin 5-HT3 receptor antagonists. Compounds derived from 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile have been synthesized and shown to exhibit antagonistic properties on the 5-HT3 receptors, potentially useful in therapies related to serotonin regulation (Mahesh, Perumal, & Pandi, 2004).
Potential in Alzheimer's Disease Therapy
Compounds related to 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile have been explored for their potential in Alzheimer's disease therapy. Specifically, derivatives have shown moderate human acetylcholinesterase inhibition, suggesting potential therapeutic applications for neurodegenerative conditions (Balmori et al., 2017).
Chemical Synthesis and Medicinal Chemistry
The compound and its derivatives are frequently utilized in synthetic chemistry, leading to the development of novel heterocyclic compounds. These synthesized compounds often have diverse applications in medicinal chemistry, ranging from antimicrobial to potential neurological therapies (Singh & Lesher, 1990).
Corrosion Inhibition
Research also includes the use of naphthyridine derivatives as corrosion inhibitors for metals, showcasing the versatility of these compounds in industrial applications. They have been found effective in protecting metals like steel in acidic environments (Ansari & Quraishi, 2015).
properties
IUPAC Name |
2-oxo-1H-1,8-naphthyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-5-7-4-6-2-1-3-11-8(6)12-9(7)13/h1-4H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWKQMRNPHUGMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C(=C2)C#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462932 | |
Record name | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile | |
CAS RN |
60467-72-3 | |
Record name | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50462932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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